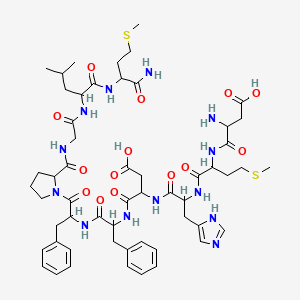
(Pro7)-Neurokinin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pro7)-Neurokinin B is a peptide belonging to the tachykinin family, which is known for its role in various physiological processes. This compound is a modified form of Neurokinin B, where the seventh amino acid is proline. Neurokinin B is primarily involved in the regulation of reproductive functions and is found in the central nervous system and peripheral tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pro7)-Neurokinin B typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS.
Industrial Production Methods
For large-scale production, automated peptide synthesizers are employed. These machines streamline the SPPS process, ensuring high purity and yield. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
(Pro7)-Neurokinin B can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT.
Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Fmoc-protected amino acids and coupling reagents like HBTU.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Chemistry
(Pro7)-Neurokinin B is used in the study of peptide chemistry, particularly in understanding the effects of amino acid substitutions on peptide structure and function.
Biology
In biological research, this compound is used to study the role of tachykinins in reproductive physiology and their interactions with neurokinin receptors.
Medicine
This compound is investigated for its potential therapeutic applications in treating reproductive disorders and certain types of cancer.
Industry
In the pharmaceutical industry, this compound is used in drug development and as a reference standard in analytical methods.
Mechanism of Action
(Pro7)-Neurokinin B exerts its effects by binding to neurokinin receptors, particularly the neurokinin 3 receptor (NK3R). This binding activates intracellular signaling pathways, including the phospholipase C pathway, leading to the release of intracellular calcium and activation of protein kinase C. These events result in various physiological responses, such as the regulation of gonadotropin-releasing hormone (GnRH) secretion.
Comparison with Similar Compounds
Similar Compounds
Neurokinin A: Another member of the tachykinin family, involved in smooth muscle contraction and pain transmission.
Substance P: A well-known tachykinin that plays a role in pain perception and inflammation.
Uniqueness
(Pro7)-Neurokinin B is unique due to its specific role in reproductive physiology and its selective binding to NK3R. The substitution of proline at the seventh position may also confer distinct structural and functional properties compared to other tachykinins.
Properties
IUPAC Name |
3-amino-4-[[1-[[1-[[1-[[1-[[1-[2-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H77N13O14S2/c1-31(2)22-38(50(77)62-36(47(57)74)17-20-83-3)61-44(69)29-59-54(81)43-16-11-19-68(43)55(82)42(24-33-14-9-6-10-15-33)67-51(78)39(23-32-12-7-5-8-13-32)64-53(80)41(27-46(72)73)66-52(79)40(25-34-28-58-30-60-34)65-49(76)37(18-21-84-4)63-48(75)35(56)26-45(70)71/h5-10,12-15,28,30-31,35-43H,11,16-27,29,56H2,1-4H3,(H2,57,74)(H,58,60)(H,59,81)(H,61,69)(H,62,77)(H,63,75)(H,64,80)(H,65,76)(H,66,79)(H,67,78)(H,70,71)(H,72,73) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWKWWRHWRUGFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H77N13O14S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1208.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
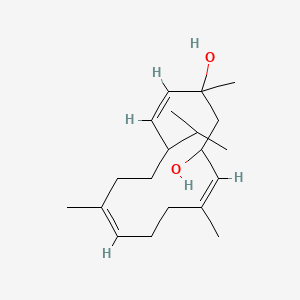
![Methyl 3-(4-hydroxy-3-nitrophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12323300.png)
![2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)](/img/structure/B12323306.png)

![Tert-butyl 7-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12323312.png)


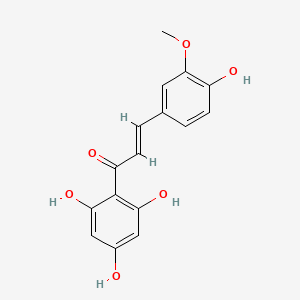


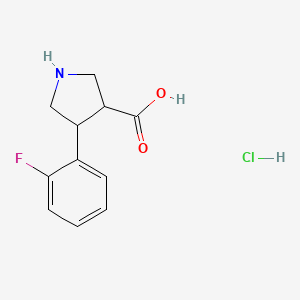
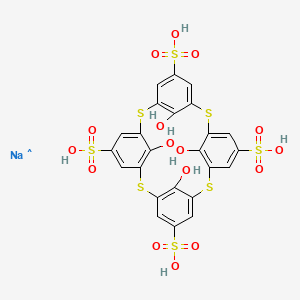
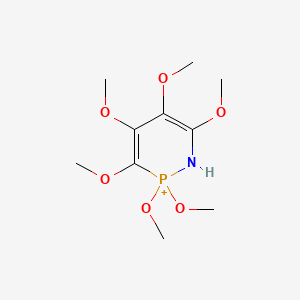
![2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid;hydrochloride](/img/structure/B12323375.png)
